molecular formula C9H7F3N4O2 B2362011 Ethyl 3-azido-5-(trifluoromethyl)pyridine-2-carboxylate CAS No. 2138437-10-0

Ethyl 3-azido-5-(trifluoromethyl)pyridine-2-carboxylate

Cat. No.: B2362011
CAS No.: 2138437-10-0
M. Wt: 260.176
InChI Key: XGWKOAUGHFPZIF-UHFFFAOYSA-N
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Description

Ethyl 3-azido-5-(trifluoromethyl)pyridine-2-carboxylate is a chemical compound with the molecular formula C8H6F3N3O2 It is characterized by the presence of an azido group (-N3) and a trifluoromethyl group (-CF3) attached to a pyridine ring

Scientific Research Applications

Ethyl 3-azido-5-(trifluoromethyl)pyridine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of biological pathways and enzyme mechanisms, particularly those involving azido and trifluoromethyl groups.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Safety and Hazards

Ethyl 3-azido-5-(trifluoromethyl)pyridine-2-carboxylate is considered hazardous. It can cause skin irritation, serious eye irritation, and specific target organ toxicity (single exposure). Target organs include the respiratory system . Precautionary measures include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding getting the substance in eyes, on skin, or on clothing .

Future Directions

The development of fluorinated organic chemicals, including TFMP derivatives, is becoming an increasingly important research topic . It is expected that many novel applications of TFMP will be discovered in the future . Currently, the major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-azido-5-(trifluoromethyl)pyridine-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-azido-5-(trifluoromethyl)pyridine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of amines or other substituted derivatives.

    Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Common Reagents and Conditions

    Sodium Azide (NaN3): Used for azidation reactions.

    Dimethylformamide (DMF): Common solvent for azidation.

    Ethanol (EtOH): Used for esterification.

    Sulfuric Acid (H2SO4): Catalyst for esterification.

    Hydrogen Gas (H2) and Palladium Catalyst (Pd/C): Used for reduction reactions.

Major Products Formed

    Amines: Formed from the reduction of the azido group.

    Triazoles: Formed from cycloaddition reactions.

Comparison with Similar Compounds

Ethyl 3-azido-5-(trifluoromethyl)pyridine-2-carboxylate can be compared with other azido and trifluoromethyl-containing compounds:

    Ethyl 3-azido-4-(trifluoromethyl)pyridine-2-carboxylate: Similar structure but with the trifluoromethyl group at a different position.

    Ethyl 3-azido-5-(difluoromethyl)pyridine-2-carboxylate: Contains a difluoromethyl group instead of a trifluoromethyl group.

    Ethyl 3-amino-5-(trifluoromethyl)pyridine-2-carboxylate: Contains an amino group instead of an azido group.

Properties

IUPAC Name

ethyl 3-azido-5-(trifluoromethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N4O2/c1-2-18-8(17)7-6(15-16-13)3-5(4-14-7)9(10,11)12/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGWKOAUGHFPZIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=N1)C(F)(F)F)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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